1-Propyl-3-isobutyl-8-methylxanthine
Description
Overview of Methylxanthine Derivatives in Biological Research
Methylxanthine derivatives are a significant area of study in medicinal chemistry and pharmacology due to their diverse biological activities. mdpi.com Researchers have synthesized numerous derivatives by modifying the substituents at various positions on the xanthine (B1682287) structure, leading to compounds with altered potency and selectivity for different biological targets. biointerfaceresearch.com
The primary mechanisms of action for many methylxanthines include antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterases (PDEs). researchgate.net Adenosine is a nucleoside that plays a crucial role in various physiological processes, and its receptors are widespread throughout the body. By blocking these receptors, methylxanthines can exert stimulant effects on the central nervous system and have various other physiological effects. wikipedia.org Phosphodiesterases are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in cellular signaling. mpbio.com Inhibition of PDEs leads to increased intracellular levels of these cyclic nucleotides, which can influence a wide range of cellular functions. mpbio.com
The versatility of the methylxanthine scaffold has allowed for the development of compounds with a broad spectrum of potential therapeutic applications, including treatments for respiratory diseases like asthma, cardiovascular conditions, and neurodegenerative disorders. mdpi.comnih.gov The ongoing research into novel methylxanthine derivatives continues to uncover new pharmacological properties and potential uses in medicine. mdpi.com
Research Context and Significance of 1-Propyl-3-isobutyl-8-methylxanthine
Within the vast family of methylxanthine derivatives, this compound stands out as a subject of specific research interest. While not as widely known as caffeine (B1668208) or theophylline (B1681296), its unique structural modifications—a propyl group at the N1 position, an isobutyl group at the N3 position, and a methyl group at the C8 position—confer specific pharmacological properties that have been explored in various research contexts.
A significant area of investigation for related compounds, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), has been its role as a non-specific inhibitor of cAMP and cGMP phosphodiesterases. mpbio.combiosynth.commerckmillipore.com This activity leads to an increase in intracellular cyclic nucleotides, making it a valuable tool in biological research to study signaling pathways that are modulated by cAMP and cGMP. nih.gov For instance, IBMX has been used to investigate processes like the inhibition of phenylephrine-induced serotonin (B10506) release and the promotion of neuronal differentiation. biosynth.com
Furthermore, research into various 1,3-dialkylxanthine analogs has demonstrated that the nature of the alkyl groups at the N1 and N3 positions significantly influences the compound's affinity and selectivity for adenosine receptors. nih.gov For example, replacing the methyl groups in theophylline with n-propyl groups can substantially increase potency at A1 adenosine receptors. nih.gov The structural features of this compound suggest its potential to interact with these key biological targets, making it a compound of interest for researchers investigating the structure-activity relationships of methylxanthine derivatives and their potential as modulators of adenosine and phosphodiesterase signaling pathways.
Structure
3D Structure
Properties
CAS No. |
81250-25-1 |
|---|---|
Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
8-methyl-3-(2-methylpropyl)-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2/c1-5-6-16-12(18)10-11(15-9(4)14-10)17(13(16)19)7-8(2)3/h8H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
MXCWVLPCPQZMFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C)N(C1=O)CC(C)C |
Origin of Product |
United States |
Structure Activity Relationships Sar of 1 Propyl 3 Isobutyl 8 Methylxanthine and Analogues
Positional Substitution Effects on Pharmacological Activity
The pharmacological activity of xanthine (B1682287) derivatives is exquisitely sensitive to the nature and location of substituents on the purine (B94841) ring system. The N1, N3, N7, and C8 positions are key handles for synthetic modification, each exerting a distinct influence on the compound's affinity for adenosine (B11128) receptors and its inhibitory power against phosphodiesterases.
Influence of N1, N3, N7, and C8 Substitutions on Adenosine Receptor Affinity and Selectivity
The xanthine scaffold is a well-established antagonist of adenosine receptors (ARs), with substitutions at the N1, N3, and C8 positions playing a pivotal role in modulating affinity and selectivity for the different receptor subtypes (A1, A2A, A2B, and A3).
Substitution at the N1-position is considered crucial for high affinity at both A1 and A2A adenosine receptors. nih.gov For instance, evaluation of a series of mono-substituted xanthines has shown that substitution at N1 is of paramount importance for all AR subtypes. nih.gov While a 1-propyl group, as seen in the target molecule, is considered optimal for A2B and A3 receptor affinity, a 1-benzyl substituent is preferred for A1 and A2A subtypes. nih.gov
The N3-position also significantly impacts receptor affinity. Increasing the alkyl chain length at both the N1 and N3 positions generally leads to an increase in potency towards adenosine receptors. nih.gov In the case of 1,3,8-trisubstituted xanthines, the substituent at the N3-position is more critical than the N1-substituent for potency at the A2 receptor. nih.gov
In contrast to the N1 and N3 positions, substitution at the N7-position is generally detrimental to adenosine receptor affinity. The presence of a methyl group at the N7 position in caffeine (B1668208), for example, makes it three times less potent than theophylline (B1681296) (1,3-dimethylxanthine) at adenosine receptors. nih.gov Bulky substituents at this position are particularly poorly tolerated. nih.gov
The C8-position offers a prime site for enhancing potency and modulating selectivity. Introduction of hydrophobic and, particularly, aryl substituents at C8 can dramatically increase affinity for both A1 and A2 adenosine receptors. nih.govnih.gov For example, the addition of a phenyl group at the 8-position can increase A1AR affinity by at least an order of magnitude. nih.gov Furthermore, specific substitutions at this position can engender remarkable selectivity. For instance, 8-phenyltheophylline (B1204217) is approximately 700 times more potent as an antagonist at A1 receptors than at A2 receptors. nih.gov Cycloalkyl groups at the C8 position, such as cyclopentyl or cyclohexyl, are known to confer high affinity and selectivity for the A1 receptor subtype. nih.gov
| Compound | N1-Substituent | N3-Substituent | C8-Substituent | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| 1-Propylxanthine | Propyl | H | H | >10000 | >10000 | 360 | >10000 |
| 1,3-Dipropyl-8-phenylxanthine | Propyl | Propyl | Phenyl | 1.3 | 130 | - | - |
| 8-Phenyltheophylline | Methyl | Methyl | Phenyl | 115 | 86 (rat) | - | - |
| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | Propyl | Propyl | Cyclopentyl | 0.47 | 70 | - | - |
Note: Data is compiled from various sources and may have been determined in different assay systems. A direct comparison may not be fully accurate. The table serves to illustrate general SAR trends.
Role of Alkyl Chain Length and Branching (e.g., Propyl, Isobutyl) on Receptor and Enzyme Interactions
The length and branching of alkyl chains at the N1 and N3 positions are critical determinants of pharmacological activity. As a general principle, increasing the length of the alkyl chains at N1 and N3 tends to enhance the potency of xanthine derivatives as both adenosine receptor antagonists and phosphodiesterase inhibitors. nih.gov For instance, homologation from 1,3-dimethyl to 1,3-dipropyl groups in an 8-aryl series can provide a significant boost in affinity. nih.gov
The presence of a propyl group at the N1 position and an isobutyl group at the N3 position in the titular compound is noteworthy. The propyl group at N1 is known to be favorable for A2B and A3 receptor affinity. nih.gov The isobutyl group at N3, a branched alkyl chain, is a key feature of the well-known non-selective phosphodiesterase inhibitor, 3-isobutyl-1-methylxanthine (B1674149) (IBMX). nih.govnih.govmpbio.com This suggests that the isobutyl moiety contributes significantly to the PDE inhibitory activity of the molecule. The branched nature of the isobutyl group can influence how the molecule fits into the active site of enzymes, potentially leading to different selectivity profiles compared to linear alkyl chains.
Impact of Substituents on Phosphodiesterase Inhibitory Potency
Xanthine derivatives are classic non-selective inhibitors of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic AMP (cAMP) and cyclic GMP (cGMP). nih.gov The potency and selectivity of PDE inhibition are heavily influenced by the substitution pattern on the xanthine core.
The inhibitory activity of xanthine derivatives on PDE isoenzymes is not solely dependent on their hydrophobicity but rather on the change in affinity for the active sites of the PDE isoenzymes due to the introduction of alkyl groups at specific positions. The isobutyl group at the N3 position, as seen in IBMX, is a potent contributor to PDE inhibition. mpbio.com Studies on N3-alkyl-xanthine derivatives have shown a good correlation between the alkyl chain length and the Ki value for PDE inhibition, indicating that the length of this chain plays a crucial role. mdpi.com
Substitutions at the C8 position also modulate PDE inhibitory potency. An aryl substitution at the C8 position can significantly increase the inhibitory potential towards PDEs. nih.gov
| Compound | N1-Substituent | N3-Substituent | C8-Substituent | PDE Inhibition (IC50 or Ki) |
| Theophylline | Methyl | Methyl | H | Non-selective inhibitor |
| 3-Isobutyl-1-methylxanthine (IBMX) | Methyl | Isobutyl | H | Potent, non-selective inhibitor (IC50 = 2-50 µM) sigmaaldrich.com |
| 8-Methoxymethyl-3-isobutyl-1-methylxanthine (MMPX) | Methyl | Isobutyl | Methoxymethyl | Phosphodiesterase inhibitor wikipedia.org |
Note: This table provides a general overview of the PDE inhibitory activity of selected xanthine derivatives.
Conformational Determinants of Inhibitor Selectivity
Beyond the simple presence or absence of a substituent, the three-dimensional conformation of a xanthine derivative is a critical factor in determining its binding affinity and selectivity for its biological targets. The spatial arrangement of the substituents influences how the molecule fits into the binding pockets of adenosine receptors and the active sites of phosphodiesterases.
Molecular modeling studies have proposed a three-binding domain model for adenosine receptors, consisting of hydrophobic, aromatic, and ribose binding domains. nih.gov The conformation of the xanthine ligand and its substituents must be complementary to these domains to achieve high-affinity binding. For example, the planarity of the xanthine core and the orientation of its substituents can affect π-π stacking interactions with aromatic residues in the binding pocket, such as phenylalanine.
The flexibility of alkyl chains, such as the propyl and isobutyl groups in 1-Propyl-3-isobutyl-8-methylxanthine, allows them to adopt various conformations to optimize their fit within the hydrophobic pockets of the receptor or enzyme. The branching of the isobutyl group, in particular, will impose certain conformational constraints that differ from a linear butyl chain, potentially leading to altered selectivity.
Furthermore, the rotational freedom around the bond connecting the C8 substituent to the xanthine core can be a key determinant of activity. For some 8-substituted analogs, the torsional angle between the xanthine and the C8-substituent is crucial for optimal interaction with the receptor.
In-depth Article on the Cellular and Biochemical Effects of this compound Cannot Be Generated
Following a comprehensive series of targeted searches for scientific literature and data, it has been determined that there is a lack of available research on the specific cellular and biochemical effects of the chemical compound This compound .
The request specified a detailed article focusing solely on this compound, structured around its modulation of intracellular signaling pathways and its impact on cell function and phenotype. This included highly specific subsections such as the activation of Protein Kinase A (PKA), effects on MAPK and NF-κB pathways, influence on Wnt signaling, activation of histone deacetylases, and regulation of cell proliferation and differentiation.
Therefore, to ensure the response is accurate and strictly adheres to the provided instructions, the requested article, including the specified sections, subsections, and data tables, cannot be produced. The generation of thorough, informative, and scientifically accurate content is not possible without underlying research data.
Cellular and Biochemical Effects
Impact on Cell Function and Phenotype
Induction of Apoptosis
No studies were found that specifically investigate the pro- or anti-apoptotic effects of 1-Propyl-3-isobutyl-8-methylxanthine. Research on other xanthine (B1682287) derivatives has shown potential to induce apoptosis in certain cancer cell lines, but this cannot be attributed to the specific compound of interest.
Effects on Melanogenesis
There is no available research detailing the role of this compound in the process of melanin synthesis. While other methylxanthines have been noted to influence melanogenesis, specific data for this compound is absent from the scientific record.
Preclinical Investigations and Potential Research Applications
In Vitro Studies on Cell Lines and Primary Cell Cultures
Extensive searches of scientific databases have yielded no specific in vitro studies conducted on the compound 1-Propyl-3-isobutyl-8-methylxanthine for the applications outlined below. While research exists for structurally related methylxanthine compounds, the explicit focus of this review is solely on this compound.
Anti-inflammatory Actions (e.g., Inhibition of TNF-α, Leukotriene Synthesis, IL-8 Expression, CHI3L1)
There are currently no available research articles detailing the anti-inflammatory effects of this compound. Studies investigating its potential to inhibit key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), leukotriene synthesis, Interleukin-8 (IL-8) expression, or Chitinase-3-like-1 (CHI3L1) have not been identified in the public domain.
Neuroprotective Effects in Oxidative Stress Models
No published studies were found that investigate the potential neuroprotective effects of this compound in in vitro models of oxidative stress.
Modulation of Glucose-Stimulated Insulin (B600854) Secretion
There is no available research on the specific modulatory effects of this compound on glucose-stimulated insulin secretion in pancreatic islet cells.
Influence on Mu-Opioid Receptor Phosphorylation
No studies have been published regarding the influence of this compound on the phosphorylation of the mu-opioid receptor.
In Vivo Studies in Animal Models
A thorough review of the scientific literature revealed no in vivo studies conducted in animal models for the compound this compound.
Central Nervous System Modulation (e.g., Psychostimulatory Activity, Convulsant Effects)
Xanthine (B1682287) derivatives are recognized for their stimulatory effects on the central nervous system (CNS). nih.govrespiratorytherapyzone.com This activity is largely attributed to their antagonism of adenosine (B11128) receptors, which plays a role in promoting wakefulness and increasing alertness. respiratorytherapyzone.com
Preclinical studies on compounds structurally related to this compound have demonstrated significant psychomotor stimulant effects. In a comparative study using squirrel monkeys, 3-isobutyl-1-methylxanthine (B1674149) (IBMX) was found to produce behavioral effects qualitatively similar to caffeine (B1668208). Notably, IBMX was significantly more potent, with an efficacy estimated to be 5 to 7 times greater than that of caffeine. This potency corresponds well with its activity at central adenosine receptors, suggesting this is the primary mechanism for its stimulant effects.
While generally well-tolerated at therapeutic doses, high concentrations of xanthine derivatives can lead to excessive CNS stimulation, which may manifest as restlessness, irritability, and tremors. rxlist.com In cases of overdose, more severe effects such as seizures can occur, highlighting a potential for convulsant effects at toxic levels. rxlist.com
Immunomodulatory Properties (e.g., Th1 to Th2 Cell Cytokine Function)
Xanthine derivatives, including theophylline (B1681296) and pentoxifylline, possess well-documented immunomodulatory and anti-inflammatory properties. nih.govnih.gov These effects are linked to their dual action as adenosine receptor antagonists and non-selective phosphodiesterase inhibitors. By inhibiting PDEs, these compounds increase intracellular levels of cyclic AMP (cAMP), which can suppress the activity of immune cells and inhibit the production of pro-inflammatory mediators. nih.govnih.gov
The immunomodulatory actions of xanthines can influence the balance of T-helper (Th) cell responses. Th1 cells are primarily involved in cell-mediated immunity and produce cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), whereas Th2 cells mediate humoral immunity through cytokines such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5). Research on various methylxanthines has shown they can inhibit the synthesis of key inflammatory cytokines, including TNF-α. nih.gov Theophylline, for example, is known to exert immunomodulatory effects at concentrations lower than those required for bronchodilation, partly through the activation of histone deacetylase, which suppresses inflammatory gene expression. nih.gov This suggests a potential for these compounds to shift the cytokine balance and modulate immune responses in various disease models.
Anti-inflammatory Effects in Specific Disease Models (e.g., Inflammatory Bowel Disease, Asthma)
The anti-inflammatory properties of xanthine derivatives have been investigated in preclinical models of chronic inflammatory diseases like Inflammatory Bowel Disease (IBD) and asthma. wjgnet.com
In the context of Inflammatory Bowel Disease , a novel mechanism for methylxanthines has been proposed involving the inhibition of mammalian chitinases, such as chitinase (B1577495) 3-like 1 (CHI3L1). wjgnet.com CHI3L1 is implicated in the pathogenesis of IBD and other inflammatory conditions. wjgnet.com Studies have shown that methylxanthine derivatives can act as pan-chitinase inhibitors, and they have demonstrated efficacy in reducing inflammation in animal models of colitis. wjgnet.com
For Asthma , theophylline is a classic example of a xanthine derivative used for its bronchodilatory and anti-inflammatory effects. respiratorytherapyzone.com Its therapeutic action in asthma involves relaxing the smooth muscles of the airways and reducing the airway's hypersensitive response to stimuli. respiratorytherapyzone.comrxlist.com Beyond bronchodilation, theophylline attenuates airway inflammation, a key feature of asthma. nih.gov This anti-inflammatory effect is achieved through mechanisms including PDE inhibition and, at lower concentrations, the activation of histone deacetylases, which helps to suppress the expression of inflammatory genes in the airways. nih.gov
| Disease Model | Investigated Xanthines | Key Preclinical Findings | Potential Mechanism of Action |
| Inflammatory Bowel Disease (IBD) | Caffeine, Theophylline, Pentoxifylline | Demonstrated efficacy in reducing inflammation in animal models of colitis. wjgnet.com | Inhibition of mammalian chitinases (e.g., CHI3L1). wjgnet.com |
| Asthma | Theophylline, Aminophylline | Attenuates reversible airflow obstruction, airway hyperresponsiveness, and airway inflammation. nih.govrespiratorytherapyzone.com | Phosphodiesterase (PDE) inhibition, adenosine receptor antagonism, histone deacetylase activation. nih.govnih.gov |
Reversal of Acute Opioid Tolerance and Dependence
Preclinical research has identified a potential role for xanthine derivatives in modulating the effects of opioids. Specifically, 3-isobutyl-1-methylxanthine (IBMX) has been shown to interfere with the mechanisms underlying opioid tolerance and dependence.
In a study involving mice, IBMX was found to inhibit the basal phosphorylation of the mu-opioid receptor. nih.gov This molecular action is significant because receptor phosphorylation is believed to play a role in the development of tolerance. When administered to mice that had been made acutely tolerant to and dependent on morphine, IBMX significantly reduced the signs of naloxone-precipitated withdrawal and partially reversed the tolerance to morphine's pain-relieving effects. nih.gov These findings suggest that xanthine derivatives with similar properties could be investigated as potential agents to counteract acute opioid tolerance. nih.gov
Effects on Respiration and Bronchodilation
A primary and well-established therapeutic application of xanthine derivatives is in the treatment of respiratory conditions characterized by reversible airway obstruction, such as asthma and chronic obstructive pulmonary disease (COPD). nih.govrxlist.com
| Xanthine Derivative | Effect on Airway Conductance (sGaw) | Reference |
| Theophylline | ~35% mean increase from baseline | nih.govnih.gov |
| Glycine Theophyllinate | ~40% mean increase from baseline | nih.govnih.gov |
| Aminophylline | ~60% mean increase from baseline | nih.govnih.gov |
| Diprophylline | ~32% mean increase from baseline | nih.govnih.gov |
Modulation of Lipid Homeostasis and Thermogenesis
Xanthine derivatives are known to influence cellular metabolism, including processes related to lipid homeostasis and energy expenditure. The compound 3-isobutyl-1-methylxanthine (IBMX) is widely used in in-vitro research for its ability to modulate adipocyte (fat cell) differentiation. It acts as a phosphodiesterase inhibitor, increasing cAMP levels, which is a critical step in initiating the complex genetic cascade that drives the differentiation of preadipocytes into mature, lipid-storing adipocytes.
Advanced Methodologies and Analytical Approaches in Research
Radioligand Binding Assays for Receptor Affinity Determination
There is currently no available data from radioligand binding assays specifically for 1-Propyl-3-isobutyl-8-methylxanthine. This type of assay is crucial for determining the affinity of a compound for specific receptors. In the context of xanthine (B1682287) derivatives, these assays would typically be used to measure the binding affinity (Ki) for various adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3). For other xanthine derivatives, such as the widely studied 3-Isobutyl-1-methylxanthine (B1674149) (IBMX), this method has been instrumental in characterizing their interaction with adenosine receptors. sigmaaldrich.com
Enzyme Activity Assays for Phosphodiesterase Inhibition
Specific data on the inhibitory activity of this compound against different phosphodiesterase (PDE) isoenzymes is not present in the available literature. Enzyme activity assays are used to determine the concentration of a compound required to inhibit the activity of an enzyme by 50% (IC50). For xanthine derivatives, these assays are fundamental to understanding their potential as PDE inhibitors, which can lead to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govbiocompare.com For instance, IBMX is a known non-specific PDE inhibitor with IC50 values in the micromolar range for various PDE subtypes. biocompare.commerckmillipore.com
Cell-Based Assays for Functional Receptor Antagonism
There is a lack of published research utilizing cell-based assays to evaluate the functional antagonism of this compound at its potential target receptors. Such assays are essential to confirm that the binding of a compound to a receptor translates into a measurable biological effect, such as the blockade of a cellular response to an agonist. These assays could involve measuring changes in second messenger levels (e.g., cAMP) or other downstream cellular events in response to receptor activation in the presence and absence of the compound. nih.govnih.gov
Molecular Modeling and Docking Studies for Ligand-Target Interactions
No molecular modeling or docking studies specifically focused on the interaction of this compound with its potential biological targets, such as adenosine receptors or phosphodiesterases, are available. These computational techniques are valuable for predicting the binding mode and affinity of a ligand within the active site of a protein, providing insights that can guide the design of more potent and selective analogs. nih.gov
Genetic and Pharmacological Approaches for Pathway Elucidation
The biosynthetic and metabolic pathways of many methylxanthines have been a subject of research, particularly in the context of caffeine (B1668208) in plants. nih.gov However, specific genetic and pharmacological studies to elucidate the pathways affected by this compound have not been reported. Such studies would be necessary to understand the broader physiological and cellular consequences of its potential interactions with biological targets.
Future Directions and Translational Research Perspectives
Design and Synthesis of Novel Selective Analogues
The journey to understanding the therapeutic value of 1-Propyl-3-isobutyl-8-methylxanthine would begin with the design and synthesis of novel analogues. This process would involve the strategic modification of its chemical structure to enhance its potency, selectivity, and pharmacokinetic properties. General synthetic strategies for xanthine (B1682287) derivatives often involve the condensation of substituted ureas with cyanoacetic acid, followed by further modifications to introduce various substituents at the N1, N3, N7, and C8 positions. biointerfaceresearch.com For instance, the synthesis of many 8-substituted xanthines starts from key intermediates like 1,3-disubstituted-6-aminouracils. biointerfaceresearch.com
The development of analogues for other methylxanthines has shown that small structural changes can lead to significant differences in biological activity. For example, the introduction of a phenyl group at the 8-position of theophylline (B1681296) dramatically increases its potency as an adenosine (B11128) antagonist. mdpi.com Similarly, altering the alkyl groups at the N1 and N3 positions can enhance selectivity for specific adenosine receptor subtypes. mdpi.com Therefore, a systematic exploration of different alkyl and aryl substitutions on the this compound scaffold would be a crucial first step.
Elucidation of Pleiotropic Mechanisms and Their Interplay
Methylxanthines are known to exert their effects through multiple mechanisms, including the antagonism of adenosine receptors, inhibition of phosphodiesterases (PDEs), modulation of GABA receptors, and regulation of intracellular calcium levels. nih.gov A key research objective for this compound would be to determine which of these pathways it modulates and the interplay between them.
For example, its parent compound, xanthine, is a substrate for xanthine oxidase, leading to the production of uric acid. biointerfaceresearch.com Many synthetic xanthine derivatives, however, act as inhibitors of various enzymes or as receptor antagonists. biointerfaceresearch.comdrugbank.com Given its structure, it is plausible that this compound acts as an antagonist at adenosine A1 and A2A receptors, a common feature of many xanthines that contributes to their stimulant and bronchodilatory effects. nih.gov Furthermore, its potential to inhibit different PDE isoenzymes would need to be investigated, as this is a primary mechanism for the anti-inflammatory and smooth muscle relaxant properties of compounds like theophylline. drugbank.com
Exploration of Synergistic Effects with Other Pharmacological Agents
A significant area of translational research for many methylxanthines is their use in combination with other drugs to enhance therapeutic efficacy. For instance, methylxanthines have been used as adjuvants in cancer therapy, where they can sensitize tumor cells to chemotherapy and radiotherapy. nih.gov This effect is often attributed to the inhibition of cell cycle checkpoints, which prevents the repair of damaged DNA in cancer cells. nih.gov
Future studies on this compound would need to explore its potential for synergistic interactions. This would involve preclinical studies combining it with existing drugs for various conditions, such as neurodegenerative diseases, respiratory disorders, or cancer. The goal would be to identify combinations that offer improved therapeutic outcomes, potentially at lower doses of the individual agents, thereby reducing the risk of adverse effects.
Application in Disease Mechanism Studies and Preclinical Therapeutic Development
Once the fundamental pharmacology of this compound is better understood, its utility as a tool for studying disease mechanisms and as a candidate for preclinical therapeutic development could be assessed. For example, if it is found to be a potent and selective antagonist of a particular adenosine receptor subtype, it could be used in experimental models to probe the role of that receptor in various physiological and pathological processes.
The broad therapeutic potential of the methylxanthine class suggests several avenues for preclinical investigation. These include its potential neuroprotective effects, which are a known property of some xanthine derivatives. nih.gov Additionally, its anti-inflammatory and bronchodilatory effects could make it a candidate for respiratory diseases like asthma and COPD. nih.govnih.gov Preclinical development would involve testing the compound in relevant animal models of these diseases to evaluate its efficacy and to begin to understand its in vivo behavior.
Q & A
Q. What are the established synthetic routes for 1-propyl-3-isobutyl-8-methylxanthine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Key Synthesis Steps :
- Start with 8-chloromethylxanthine derivatives as precursors (e.g., refluxing with hydrazine hydrate in aqueous dioxane) .
- Introduce substituents via nucleophilic substitution or alkylation reactions under controlled pH and temperature.
- Optimize solvent systems (e.g., dioxane, DMF) to enhance solubility and reduce byproducts.
- Characterization : Use NMR (DMSO-d6, TMS reference) for structural confirmation and elemental analysis for purity validation .
Q. How are the physicochemical properties of this compound characterized, and what solvents are optimal for stability studies?
Methodological Answer:
- Solubility Profiling : Test solubility in propanol-1, DMSO, and dioxane, which are preferred for maintaining compound stability during storage .
- Thermal Analysis : Employ differential scanning calorimetry (DSC) to determine melting points and assess amorphous/crystalline nature .
- Stability Protocols : Conduct accelerated degradation studies under varying pH and temperature conditions, monitored via HPLC.
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Receptor Binding Assays : Use adenosine receptor subtypes (A1, A2A) due to structural similarity to xanthine derivatives .
- Dose-Response Analysis : Apply factorial design (e.g., 2x2 matrix) to test multiple concentrations and exposure times, minimizing resource use .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., 8-methyl vs. 8-propynyl groups) and compare binding affinities .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with adenosine receptors, guiding experimental prioritization.
- Data Integration : Cross-reference experimental IC50 values with computed binding energies to identify key functional groups .
Q. How should researchers address contradictions in pharmacokinetic data across studies (e.g., bioavailability discrepancies)?
Methodological Answer:
- Methodological Audit : Compare extraction protocols (e.g., solvent polarity in sample preparation) and analytical techniques (LC-MS vs. UV spectroscopy) .
- Theoretical Alignment : Reconcile findings with xanthine metabolism pathways (e.g., CYP450 enzyme interactions) to identify overlooked variables .
- Replication : Use orthogonal design to replicate studies with stricter controls on variables like pH and temperature .
Q. What advanced techniques are recommended for studying environmental interactions of this compound (e.g., adsorption on indoor surfaces)?
Methodological Answer:
Q. How can factorial design improve the optimization of extraction and purification processes for this compound?
Methodological Answer:
Q. What mechanistic studies are critical for understanding this compound’s inhibitory effects on enzymatic targets?
Methodological Answer:
- Kinetic Assays : Perform time-resolved fluorescence spectroscopy to measure enzyme inhibition constants (Ki) under varying substrate concentrations.
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme binding trajectories (e.g., GROMACS) to identify transient interaction sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
